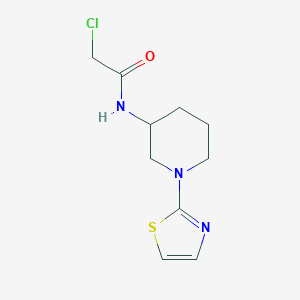

2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide

Description

Infrared (IR) Spectral Signatures

Infrared spectroscopy provides definitive identification of the functional groups present in this compound through characteristic vibrational frequencies. The compound exhibits distinctive absorption bands that correspond to specific molecular vibrations within its structure. The most prominent infrared absorption occurs in the carbonyl stretching region, where the acetamide C=O group produces a strong, sharp band typically observed between 1630-1680 cm⁻¹.

The amide N-H stretching vibration appears as a characteristic absorption band in the 3200-3400 cm⁻¹ region, providing clear evidence for the presence of the acetamide functionality. This band often exhibits moderate to strong intensity and may display some broadening due to hydrogen bonding interactions in the solid state. The thiazole ring system contributes specific C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region, while the piperidine ring produces C-H stretching and bending vibrations in the aliphatic regions of the spectrum.

The mass spectrometric fragmentation behavior of related compounds provides valuable reference data for interpretation. Similar thiazole-containing piperidine derivatives exhibit comparable fragmentation patterns, with preferential cleavage occurring at the most thermodynamically favorable bond-breaking sites. The presence of multiple nitrogen atoms within the structure facilitates charge stabilization in various fragment ions, contributing to the overall fragmentation efficiency and spectral interpretability.

Table 5: Expected Mass Spectrometric Fragmentation Pattern

| Fragment Ion | m/z Value | Relative Intensity | Structural Assignment |

|---|---|---|---|

| [M]⁺- | 259/261 | Medium | Molecular ion (Cl isotopes) |

| [M-ClCH₂CO]⁺ | 182 | High | Loss of chloroacetyl group |

| [M-CH₂Cl]⁺ | 210/212 | Medium | Loss of chloromethyl group |

| [Thiazole-piperidine]⁺ | 169 | High | Thiazol-2-yl-piperidinyl cation |

| [Piperidine]⁺ | 84 | Medium | Piperidinium ion |

| [Thiazole]⁺ | 85 | Low | Thiazolium ion |

Properties

IUPAC Name |

2-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3OS/c11-6-9(15)13-8-2-1-4-14(7-8)10-12-3-5-16-10/h3,5,8H,1-2,4,6-7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJRIZXEJLTKQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671639 | |

| Record name | 2-Chloro-N-[1-(1,3-thiazol-2-yl)piperidin-3-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-55-0 | |

| Record name | 2-Chloro-N-[1-(2-thiazolyl)-3-piperidinyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[1-(1,3-thiazol-2-yl)piperidin-3-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiazole Derivative Preparation and Subsequent Acylation

A patent describing a process for preparing thiazole derivatives provides a relevant synthetic route applicable to this compound class:

- Reaction Conditions : The reaction is conducted at temperatures ranging from -20°C to +160°C, preferably between 20°C and 100°C, under standard atmospheric pressure.

- Reagents and Catalysts : Hydroxyiminochlorides undergo elimination to form intermediates, which are then transformed into target compounds via addition of amines in the presence of a weak base and acidic buffer systems.

- Bases and Buffers : Sodium hydrogencarbonate is preferred as the weak base; buffer systems such as acetic acid/sodium acetate are commonly used to maintain acidic pH.

- Solvents : A wide range of solvents can be employed including halogenated alkanes (e.g., methylene chloride), aromatic solvents (e.g., toluene), polar aprotic solvents (e.g., N,N-dimethylformamide), alcohols, ethers, and ketones.

- Example Procedure : A specific example involves reacting a chloro-substituted thiazole-piperidine intermediate with chloroacetyl chloride in acetonitrile at 70°C for several hours, followed by solvent exchange to toluene, cooling, acid treatment, filtration, and drying to yield the product with high purity and yield (~85%).

| Parameter | Details |

|---|---|

| Temperature Range | -20°C to +160°C (preferred 20-100°C) |

| Reaction Time | Minutes to several hours |

| Base | Sodium hydrogencarbonate (preferred) |

| Buffer System | Acetic acid/sodium acetate (preferred) |

| Solvents | Methylene chloride, toluene, DMF, alcohols |

| Yield | ~85% |

| Purity | ~97% |

This method highlights the importance of controlling pH, solvent polarity, and temperature to optimize the acylation step and product isolation.

One-Pot and Multi-Step Synthesis Using α-Haloketones and Amines

Literature on thiazolidine and thiazole derivatives synthesis provides insights into related synthetic routes that can be adapted for this compound:

- Catalysts and Conditions : Organic bases such as triethylamine (Et3N) are effective catalysts, with reactions performed under reflux in methanol or at ambient temperature in chloroform.

- Reaction Sequence : The synthesis can involve nucleophilic substitution of α-halo ketones (e.g., chloroacetyl chloride) with amines containing thiazole and piperidine rings, followed by cyclization or acylation steps.

- Advantages : This approach offers mild reaction conditions, operational simplicity, and high product purity.

- Solvent Effects : Solvent choice is critical; methanol, THF, and DMF without base gave unsatisfactory results, whereas chloroform with an organic base provided optimal yields.

| Catalyst | Solvent | Temperature | Reaction Time | Yield/Remarks |

|---|---|---|---|---|

| Triethylamine | CHCl3 | Ambient temperature | Several hours | High yield, clean reaction |

| NaOH, Pyridine | Methanol | Reflux | 7 hours | Moderate yield |

This method emphasizes the nucleophilic substitution of chloroacetyl groups onto thiazole-piperidine amines under base catalysis, suitable for preparing chloroacetamide derivatives.

Stepwise Synthesis via Chloroacetylation of Thiazole Amines

A synthetic route involving the preparation of 2-chloroacetamide derivatives from thiazole amines and chloroacetyl chloride is described in benzothiazole derivative syntheses, which are chemically analogous:

- Step 1 : Formation of 2-amino-thiazole derivatives via thiocyanation and amination.

- Step 2 : Reaction of 2-amino-thiazole with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF.

- Step 3 : Isolation of 2-chloroacetamide derivatives by filtration and purification.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Amination | Ammonium thiocyanate, bromine | Room temperature | 2-amino-thiazole intermediate |

| Chloroacetylation | Chloroacetyl chloride, K2CO3 | DMF, ambient temperature | 2-chloroacetamide product |

| Purification | Filtration, washing | Standard laboratory procedures | High purity compounds suitable for further reactions |

This approach is straightforward and widely applicable for preparing chloroacetamide-functionalized thiazole derivatives, including piperidine-substituted analogs.

Comparative Analysis of Preparation Methods

Summary of Research Findings

- The preparation of this compound is best achieved through controlled acylation of thiazole-piperidine intermediates with chloroacetyl chloride.

- Reaction conditions strongly influence yield and purity, with temperature ranges of 20–100°C and buffered acidic pH being optimal.

- Sodium hydrogencarbonate and acetic acid/sodium acetate buffer systems effectively maintain reaction conditions.

- Solvent choice is critical; polar aprotic solvents like DMF and acetonitrile, as well as aromatic solvents like toluene, are commonly used.

- Organic bases such as triethylamine improve nucleophilic substitution efficiency in one-pot syntheses.

- Purification typically involves solvent exchange, cooling, acid treatment, filtration, and drying under vacuum to achieve high purity (~97%) and good yields (~85%).

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to or derived from 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide. For instance, research highlighted the design and synthesis of thieno[2,3-d]pyrimidine derivatives that exhibit inhibitory activity against VEGFR-2, a key target in cancer therapy. These derivatives were evaluated for their ability to inhibit cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Case Study:

In one study, compounds similar to this compound were tested for their effects on cell cycle distribution and apoptosis in MCF-7 cells. The results indicated significant alterations in cell cycle phases and increased apoptosis markers (BAX and caspases), suggesting that these compounds could serve as promising anticancer agents .

Antimicrobial Properties

The thiazole ring present in the structure is known for its antimicrobial activity. Compounds containing thiazole derivatives have been reported to exhibit antibacterial and antifungal properties, making them candidates for further research in treating infections caused by resistant strains of bacteria .

Case Study:

A study focusing on benzothiazole derivatives demonstrated their efficacy against various microbial pathogens, indicating that similar thiazole-containing compounds like this compound could also possess significant antimicrobial properties .

Neurological Applications

Compounds with piperidine and thiazole structures have been investigated for their neuroprotective effects. Research suggests that such compounds may help mitigate neurological damage in conditions like neuropathy and ischemic injury .

Mechanism of Action

The mechanism by which 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular properties, and biological activities of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide and its analogues:

Key Differences and Implications

Heterocyclic Core

- Thiazole vs. Thiadiazole : Thiadiazole (in compound ) is more electron-deficient than thiazole, enhancing π-π stacking with biological targets. This may explain the higher cytotoxicity of thiadiazole derivatives .

- Pyrazole vs. Piperidine-Thiazole : Pyrazole derivatives (e.g., ) are planar and aromatic, favoring interactions with hydrophobic enzyme pockets, while the piperidine-thiazole system introduces conformational flexibility and basicity .

Substituent Effects

- Chloro vs. In contrast, the piperidine-thiazole system balances lipophilicity and solubility via hydrogen bonding .

Crystallographic and Physicochemical Properties

- Hydrogen Bonding : The piperidine-thiazole system in the parent compound may form N–H⋯N hydrogen bonds similar to those observed in , stabilizing crystal lattices and influencing solubility .

- Melting Points : Piperidine-containing derivatives (e.g., ) typically have lower melting points than aromatic analogues (e.g., , MP = 489–491 K) due to reduced crystallinity .

Biological Activity

Introduction

2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide is a chemical compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro group, a thiazole ring, and a piperidine ring, which contribute to its unique reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 259.76 g/mol. The presence of these functional groups suggests potential interactions with biological macromolecules.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have focused on its effectiveness against various pathogens:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 | Bactericidal |

| Escherichia coli | 0.5 | 1.0 | Bactericidal |

| Candida albicans | 0.75 | 1.5 | Fungicidal |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that the compound is effective at low concentrations, suggesting it may be a promising candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against various cancer cell lines. The structure-activity relationship (SAR) analysis has revealed that modifications in the thiazole and piperidine moieties can significantly influence cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 5.0 | Induction of apoptosis |

| HeLa (cervical cancer) | 3.5 | Inhibition of cell proliferation |

| A549 (lung cancer) | 4.2 | Disruption of mitochondrial function |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values reflecting higher potency .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Membrane Disruption : It could disrupt microbial membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it appears to induce apoptosis through mitochondrial pathways, potentially involving caspase activation and cytochrome c release .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, against resistant strains of Staphylococcus aureus. The study found that the compound exhibited superior activity compared to standard antibiotics, highlighting its potential as a novel therapeutic agent in treating resistant infections .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). Results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways, making it a candidate for further exploration in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.